Cas no 2137553-62-7 (3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde)

3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- 3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde
- 2137553-62-7
- EN300-1105361
-
- インチ: 1S/C10H8BrN3O/c1-7-2-3-12-9(4-7)14-5-8(6-15)10(11)13-14/h2-6H,1H3
- InChIKey: LTNZUSKFVJLVCS-UHFFFAOYSA-N
- ほほえんだ: BrC1C(C=O)=CN(C2C=C(C)C=CN=2)N=1
計算された属性
- せいみつぶんしりょう: 264.98507g/mol
- どういたいしつりょう: 264.98507g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 47.8Ų
3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1105361-5g |
3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
2137553-62-7 | 95% | 5g |
$2152.0 | 2023-10-27 | |
Enamine | EN300-1105361-2.5g |
3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
2137553-62-7 | 95% | 2.5g |
$1454.0 | 2023-10-27 | |
Enamine | EN300-1105361-1g |
3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
2137553-62-7 | 95% | 1g |
$743.0 | 2023-10-27 | |
Enamine | EN300-1105361-0.25g |
3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
2137553-62-7 | 95% | 0.25g |
$683.0 | 2023-10-27 | |
Enamine | EN300-1105361-1.0g |
3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
2137553-62-7 | 1g |
$743.0 | 2023-06-10 | ||
Enamine | EN300-1105361-5.0g |
3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
2137553-62-7 | 5g |
$2152.0 | 2023-06-10 | ||
Enamine | EN300-1105361-0.05g |
3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
2137553-62-7 | 95% | 0.05g |
$624.0 | 2023-10-27 | |
Enamine | EN300-1105361-10g |
3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
2137553-62-7 | 95% | 10g |
$3191.0 | 2023-10-27 | |
Enamine | EN300-1105361-0.1g |
3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
2137553-62-7 | 95% | 0.1g |
$653.0 | 2023-10-27 | |
Enamine | EN300-1105361-10.0g |
3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde |
2137553-62-7 | 10g |
$3191.0 | 2023-06-10 |
3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde 関連文献
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehydeに関する追加情報
Recent Advances in the Study of 3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 2137553-62-7)
The compound 3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde (CAS: 2137553-62-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential as a versatile intermediate in the synthesis of biologically active molecules. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, applications, and biological relevance.
Recent studies have highlighted the role of 3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde as a key building block in the development of novel kinase inhibitors. Its unique structural features, including the bromo-substituted pyrazole ring and the aldehyde functional group, make it an attractive scaffold for the design of small-molecule therapeutics. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the synthesis of potent and selective inhibitors targeting the JAK-STAT signaling pathway, which is implicated in various inflammatory and autoimmune diseases.
In addition to its applications in kinase inhibitor development, this compound has also been explored as a precursor for the synthesis of fluorescent probes. Researchers have utilized its aldehyde group for conjugation with various fluorophores, enabling the creation of tools for real-time monitoring of enzymatic activity in live cells. A recent publication in ACS Chemical Biology detailed the use of 3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde in the development of a turn-on fluorescent probe for detecting caspase-3 activity, a key biomarker in apoptosis.
From a synthetic chemistry perspective, advancements have been made in optimizing the production of 3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde. A 2024 study in Organic Process Research & Development reported a scalable and cost-effective method for its synthesis, achieving high yields (85-90%) and excellent purity (>98%). This development is particularly significant for industrial-scale applications, as it addresses previous challenges related to scalability and reproducibility.
The safety profile and pharmacokinetic properties of derivatives based on this scaffold have also been investigated. Preliminary toxicology studies suggest that compounds derived from 3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde exhibit favorable metabolic stability and low cytotoxicity, making them promising candidates for further drug development. However, researchers note that additional in vivo studies are needed to fully assess their therapeutic potential.
Looking ahead, the versatility of 3-bromo-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carbaldehyde continues to inspire new research directions. Current investigations are exploring its potential in the development of PROTACs (Proteolysis Targeting Chimeras) and covalent inhibitors, expanding its applications beyond traditional small-molecule drug discovery. The compound's unique chemical properties position it as a valuable tool in the medicinal chemist's arsenal for addressing challenging therapeutic targets.
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